1-(Benzyloxy)-3-bromo-5-fluorobenzene
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds (single, double, triple) between the atoms. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, solubility, and density. The chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Application : Compounds similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, such as chalcones derivatives, have wide applications in pharmaceutical and medicinal chemistry .
- Method of Application : These compounds are synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
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Emulgator and Pharmaceutical Intermediate
- Application : “1-Benzyloxy-4-iodobenzene”, a compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is used as an emulgator and as a pharmaceutical intermediate .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Synthesis of Benzyl Ethers and Esters
- Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely 2-Benzyloxy-1-methylpyridinium triflate, is used for the synthesis of benzyl ethers and esters .
- Method of Application : The compound is synthesized by in situ methylation of 2-benzyloxy-pyridine . The reaction is carried out in toluene .
- Results : Benzyl ethers can be prepared in good to excellent yield .
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Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid
- Application : “1-Benzyloxy-3-methyl-2-nitrobenzene”, a compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Development of Liquid Crystalline Materials
- Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, is used in the development of liquid crystalline materials .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Synthesis of Transition Metal Complexes
- Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely “4-(benzyloxy)-2-hydroxybenzaldehyde”, is used in the synthesis of transition metal complexes .
- Method of Application : The compound is used to synthesize Schiff base ligands, which are then used to form transition metal complexes .
- Results : The synthesized metal (II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH .
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Bioactive Molecules
- Application : The coumarin core, which is structurally similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is a recurrent motif in bioactive molecules .
- Method of Application : The coumarin nucleus is decorated with various functional groups to develop compounds showing diverse pharmacological activities .
- Results : The coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
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Synthesis of 3-Aminobenzofuran
- Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely “2-(2-benzyloxyphenyl)oxazoline”, is used in the synthesis of 3-aminobenzofuran .
- Method of Application : The compound undergoes a reaction with a strong base, resulting in either the 3-aminobenzofuran product or an oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results : The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-fluoro-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNCAKNJIQBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460285 | |
Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
CAS RN |
130722-44-0 | |
Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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